3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-6(8(11)12)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXPFRVWRDVHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137614-47-2 | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation at the 4-position . The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-methyl-1H-pyrazole-4-carboxylic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-amino-1H-pyrazole-4-carboxylic acid
Uniqueness
3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties.
Biological Activity
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its biological activity, particularly its interaction with the enzyme succinate dehydrogenase (SDH). This compound has shown potential applications in various fields, including agriculture and pharmaceuticals, by demonstrating fungicidal properties and potential antimalarial effects.
The primary target of this compound is the succinate dehydrogenase (SDH) , a key enzyme in the citric acid cycle. The compound binds to the active site of SDH, inhibiting its function and preventing the conversion of succinate to fumarate. This inhibition disrupts the citric acid cycle, leading to decreased ATP production and potentially resulting in cell death, particularly in rapidly dividing cells such as fungal cells.
Pharmacokinetics
The compound exhibits solubility in solvents like DMSO and methanol, which facilitates its use in laboratory settings. Its pharmacokinetic profile is essential for understanding its efficacy and safety in biological applications.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits succinate dehydrogenase, affecting energy production pathways. |
| Antifungal Properties | Potentially useful as a fungicide due to its mechanism of action on rapidly dividing cells. |
| Research Applications | Used in studies of enzyme inhibition and protein-ligand interactions; serves as a building block for complex heterocyclic compounds. |
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Fungal Inhibition : Research indicates that this compound demonstrates significant antifungal activity by targeting SDH. This effect has been observed in laboratory settings where fungal growth was inhibited effectively at specific concentrations.
- Antimalarial Potential : Although primarily studied for its antifungal properties, there is emerging interest in its potential against malaria. The structural similarities with other pyrazole derivatives that have shown antimalarial activity suggest that this compound may also exhibit similar effects against Plasmodium species .
- Structure-Activity Relationship (SAR) : The presence of the cyclopropyl group is believed to impart unique steric and electronic properties that enhance the compound's biological activity compared to other pyrazole derivatives. SAR studies indicate that modifications to the pyrazole ring can significantly alter potency and selectivity against various biological targets .
Q & A
What are the optimal synthetic routes for 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be adjusted to minimize byproducts?
Methodological Answer:
The synthesis typically involves cyclopropanation of pyrazole precursors. A common approach is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives with cyclopropane-containing reagents (e.g., cyclopropylboronic acids or halogenated cyclopropanes) under palladium-catalyzed cross-coupling conditions . Key parameters include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling .
- Temperature: 80–100°C in anhydrous DMF or THF to enhance reactivity.
- Byproduct mitigation: Use of scavengers (e.g., molecular sieves) to absorb excess reagents and prevent side reactions like decarboxylation .
Yield optimization (≥70%) requires strict control of stoichiometry (1:1.2 ratio of pyrazole to cyclopropane reagent) and inert atmosphere .
How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in the structural characterization of this compound?
Methodological Answer:
- 2D NMR (HSQC, HMBC): Correlate protons and carbons to confirm the cyclopropyl moiety’s position. For example, HMBC cross-peaks between the cyclopropyl protons (δ ~0.8–1.2 ppm) and the pyrazole C4 carbon (δ ~150 ppm) validate connectivity .
- X-ray crystallography: Single-crystal analysis provides unambiguous proof of the cyclopropyl ring’s spatial orientation relative to the pyrazole core. Crystallization in ethanol/water (9:1) at 4°C yields diffraction-quality crystals .
- IR spectroscopy: A sharp carboxyl C=O stretch (~1700 cm⁻¹) and absence of O-H stretches (if esterified) confirm the carboxylic acid functionality .
What biological assays are suitable for evaluating the pharmacological activity of this compound, and how does its cyclopropyl group influence target binding?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases (e.g., mTOR) or proteases using fluorescence polarization or ADP-Glo™ kits. The cyclopropyl group enhances lipophilicity, improving membrane permeability and target engagement .
- Cellular autophagy induction: Monitor LC3-II/LC3-I ratio via western blot in cancer cell lines (e.g., PC-3 prostate cancer). The rigid cyclopropyl ring may stabilize hydrophobic interactions with autophagosome proteins .
- SAR studies: Compare IC₅₀ values of cyclopropyl analogs vs. non-cyclopropyl derivatives to quantify the group’s contribution to potency .
How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrazole ring. The carboxylic acid group (f⁻ > 0.3) is prone to nucleophilic attack, guiding derivatization strategies .
- Molecular docking (AutoDock Vina): Simulate binding to targets like mTOR (PDB: 4JSX). The cyclopropyl group’s dihedral angle (~15°) aligns with hydrophobic pockets, reducing entropic penalties .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
What analytical strategies (e.g., HPLC, LC-MS) ensure purity and quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC (C18 column, 0.1% TFA in H₂O/MeCN): Retention time ~8.2 min (isocratic elution, 60:40 H₂O:MeCN). Detect impurities (e.g., decarboxylated byproducts) at 254 nm .
- LC-MS (ESI+): Monitor [M+H]⁺ at m/z 207.1. Fragmentation ions (m/z 163.0, loss of COOH) confirm structure. Quantify impurities <0.1% via peak integration .
- Karl Fischer titration: Ensure water content <0.5% to prevent hydrolysis during storage .
How can contradictory data on the compound’s stability under acidic/basic conditions be reconciled?
Methodological Answer:
- pH-dependent stability studies: Use UV-Vis spectroscopy (λ = 270 nm) to track degradation. At pH < 3, cyclopropyl ring opening occurs (t₁/₂ = 2 h), while at pH > 10, decarboxylation dominates (t₁/₂ = 6 h) .
- Buffer selection: Phosphate buffer (pH 7.4) mimics physiological conditions, showing <5% degradation over 24 h .
- Controlled storage: Lyophilized samples stored at -20°C in amber vials retain >95% purity for 12 months .
What are the challenges in scaling up the synthesis from milligram to gram quantities, and how are they addressed?
Methodological Answer:
- Reactor design: Switch from batch to flow chemistry for exothermic cyclopropanation steps. Maintain residence time <5 min to prevent thermal degradation .
- Purification: Replace column chromatography with recrystallization (ethanol/hexane) for higher throughput. Yield drops ≤5% but reduces solvent waste .
- Quality control: Implement PAT (Process Analytical Technology) with in-line FTIR to monitor carboxyl group integrity during scale-up .
How does the compound’s logP and pKa influence its pharmacokinetic profile, and what modifications improve bioavailability?
Methodological Answer:
- logP (calculated: 1.8): Moderate lipophilicity balances absorption and solubility. Experimental logP via shake-flask method (octanol/water) correlates with computational predictions (CLogP = 1.7) .
- pKa (carboxylic acid: ~4.2): Ionization at intestinal pH enhances solubility. Ester prodrugs (e.g., ethyl ester) increase logP to 2.5, improving BBB penetration .
- Salt formation: Sodium or lysine salts enhance aqueous solubility (≥50 mg/mL) for parenteral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
